Methyl 2-hydroxy-2-[1-(2-methylpropanoyl)piperidin-4-yl]acetate
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Overview
Description
Methyl 2-hydroxy-2-[1-(2-methylpropanoyl)piperidin-4-yl]acetate is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-[1-(2-methylpropanoyl)piperidin-4-yl]acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxy-2-[1-(2-methylpropanoyl)piperidin-4-yl]acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-[1-(2-methylpropanoyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-hydroxy-2-[1-(2-methylpropanoyl)piperidin-4-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-2-[1-(2-methylpropanoyl)piperidin-4-yl]acetate exerts its effects depends on its interaction with molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-phenylpropanoate: Similar structure but with a phenyl group instead of a piperidine ring.
2-hydroxy-2-methyl-1-phenyl-1-propanone: Contains a hydroxy and methyl group but lacks the ester functionality.
1-(2-hydroxy-2-methylpropyl)piperidine: Similar piperidine ring but different functional groups.
Uniqueness
Methyl 2-hydroxy-2-[1-(2-methylpropanoyl)piperidin-4-yl]acetate is unique due to its combination of a piperidine ring, hydroxy group, and ester functionality. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-hydroxy-2-[1-(2-methylpropanoyl)piperidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(2)11(15)13-6-4-9(5-7-13)10(14)12(16)17-3/h8-10,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVOAECLUAKGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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